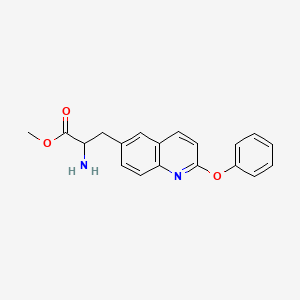

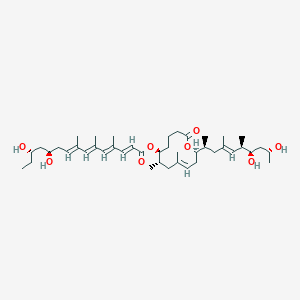

Mycolactone E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

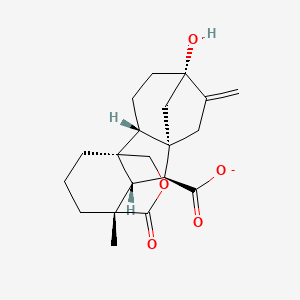

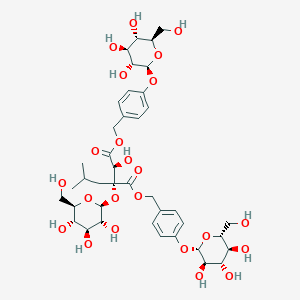

Mycolactone E is a natural product found in Mycobacterium liflandii and Mycobacterium marinum with data available.

Aplicaciones Científicas De Investigación

1. Role in Buruli Ulcer Formation

Mycolactone, including Mycolactone E, plays a critical role in the formation of Buruli ulcers. It operates by hijacking the Wiskott-Aldrich syndrome protein (WASP) family, leading to uncontrolled activation of ARP2/3-mediated assembly of actin in the cytoplasm. This results in defective cell adhesion and directional migration, contributing to the pathogenesis of Buruli ulcer (Guenin-Macé et al., 2013).

2. Impact on Protein Biogenesis

Mycolactone E exerts its effects by blocking the biogenesis of secretory and integral transmembrane proteins through the inhibition of the Sec61 translocon. This impacts a variety of cellular processes, including cell division, cell death, and inflammation, thus influencing local and systemic cellular function in diseases like Buruli ulcer (Morel et al., 2018).

3. Immunomodulatory Properties

Mycolactone E has notable immunomodulatory properties, particularly on dendritic cells (DCs). It inhibits the phenotypic and functional maturation of DCs, impacting their ability to activate allogeneic T cell priming and produce inflammatory molecules. This suppression plays a part in the lack of inflammatory infiltrates in infected tissues, highlighting its potential as an immunosuppressive agent (Coutanceau et al., 2007).

4. Suppression of T Cell Responsiveness

Mycolactone E suppresses T cell responsiveness by altering both early signaling and posttranslational events. This includes the blockade of cytokine production and impairment of T cell responsiveness to stimulation, providing insights into the defective cellular responses in Buruli ulcer patients (Boulkroun et al., 2009).

5. Effect on Lipid Membranes

The toxin interacts with lipid membranes and modifies lipid segregation, affecting the formation of ordered microdomains. This can potentially impact cell functions and signaling pathways, providing insight into the pleiotropic effects of mycolactone (Nitenberg et al., 2018).

6. Analgesic and Anti-inflammatory Effects

Mycolactone E has been observed to display anti-inflammatory effects on the nervous system. It suppresses the inflammatory responses of sensory neurons, Schwann cells, and microglia without affecting cell viability. These properties may contribute to the analgesic effects observed in Buruli ulcer (Isaac et al., 2017).

Propiedades

Nombre del producto |

Mycolactone E |

|---|---|

Fórmula molecular |

C43H70O8 |

Peso molecular |

715 g/mol |

Nombre IUPAC |

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,11R,13S)-11,13-dihydroxy-4,6,8-trimethylpentadeca-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C43H70O8/c1-11-37(45)27-38(46)18-15-28(2)21-31(5)22-29(3)17-20-43(49)50-40-13-12-14-42(48)51-41(19-16-30(4)23-34(40)8)35(9)25-32(6)24-33(7)39(47)26-36(10)44/h15-17,20-22,24,33-41,44-47H,11-14,18-19,23,25-27H2,1-10H3/b20-17+,28-15+,29-22+,30-16+,31-21+,32-24+/t33-,34+,35+,36-,37+,38-,39-,40+,41-/m1/s1 |

Clave InChI |

VOCMPGXMAVRLMS-NWIZFJBDSA-N |

SMILES isomérico |

CC[C@@H](C[C@@H](C/C=C(\C)/C=C(\C)/C=C(\C)/C=C/C(=O)O[C@H]1CCCC(=O)O[C@H](C/C=C(/C[C@@H]1C)\C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)O)O |

SMILES canónico |

CCC(CC(CC=C(C)C=C(C)C=C(C)C=CC(=O)OC1CCCC(=O)OC(CC=C(CC1C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)O)O |

Sinónimos |

mycolactone E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

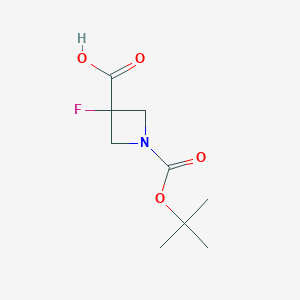

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)